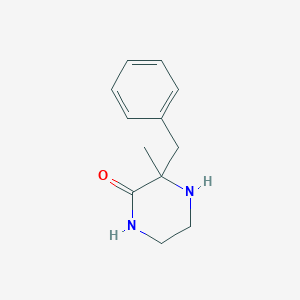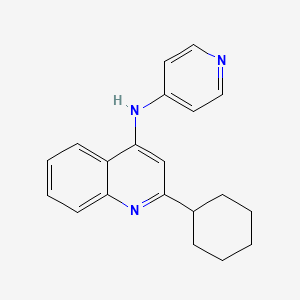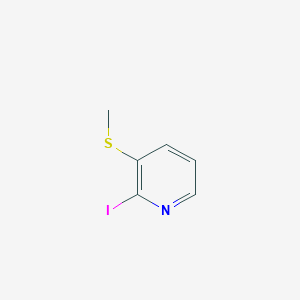
3-Benzyl-3-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-methylpiperazin-2-one is a heterocyclic compound that belongs to the piperazine family. Piperazine derivatives are widely recognized for their diverse biological activities and are commonly found in various pharmaceutical agents. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-methylpiperazin-2-one typically involves the transformation of commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. This compound is converted into the piperazinoimidate using Meerwein conditions, which involve triethyloxonium tetrafluoroborate and sodium carbonate . The piperazinoimidate is then treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
- 3-Isopropyl-1-methylpiperazin-2-one
- 1-Benzyl-3-methylpiperazin-2-one
- 1,3-Dimethylpiperazin-2-one
Comparison: 3-Benzyl-3-methylpiperazin-2-one is unique due to its specific benzyl and methyl substitutions on the piperazine ring. These substitutions confer distinct physicochemical properties and biological activities compared to other piperazine derivatives. For example, the presence of the benzyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
3-benzyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-12(11(15)13-7-8-14-12)9-10-5-3-2-4-6-10/h2-6,14H,7-9H2,1H3,(H,13,15) |
Clave InChI |
HAHGCRAAUFIIMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NCCN1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)




![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)



![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)

